molecular formula C11H10N4O3S B390369 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 313662-95-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B390369
CAS No.: 313662-95-2
M. Wt: 278.29g/mol
InChI Key: SVGYDZRJUXYOOI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: is a heterocyclic compound that incorporates a thiadiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both the thiadiazole and nitrobenzamide groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using industrial-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The thiadiazole ring can participate in reduction reactions, potentially leading to the formation of different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-aminobenzamide.

    Reduction: Formation of various reduced thiadiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

Industry: In the agrochemical industry, derivatives of this compound are explored for their insecticidal and herbicidal properties. The thiadiazole moiety is known for its biological activity, making it a valuable scaffold for developing new agrochemicals .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can inhibit the activity of target proteins, leading to antimicrobial or anticancer effects . The nitro group may also contribute to the compound’s reactivity and ability to form reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide
  • 1-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide

Uniqueness: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, while the thiadiazole ring provides a stable and biologically active scaffold .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGYDZRJUXYOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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